molecular formula C8H6ClFO2 B1306106 Methyl 4-chloro-3-fluorobenzoate CAS No. 206362-87-0

Methyl 4-chloro-3-fluorobenzoate

Cat. No. B1306106
M. Wt: 188.58 g/mol
InChI Key: ZVXWVVRTWLVZKV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-fluorobenzoate is a chemical compound that is part of a broader class of compounds known as halogenated benzoates. These compounds are characterized by the presence of halogen atoms (such as chlorine and fluorine) attached to a benzoate structure. While the specific compound methyl 4-chloro-3-fluorobenzoate is not directly discussed in the provided papers, related compounds with similar halogen substitutions on the benzene ring are extensively studied due to their interesting chemical and physical properties, as well as their potential applications in various fields including pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related halogenated benzoates often involves multi-step reactions, starting from simple aromatic compounds. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves a series of reactions including treatment with dichloromethyl methyl ether, methyl Grignard, and oxidation, followed by reactions with ethyl trifluoroacetate and aqueous hydrazine, and finally methylation with dimethyl sulfate . Similarly, Methyl 2-amino-5-fluorobenzoate is synthesized through nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid . These methods highlight the complexity and the need for optimization in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of halogenated benzoates is often determined using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was determined to crystallize in the triclinic space group with specific cell parameters, and the presence of weak intermolecular interactions was noted . The conformational analysis of related compounds can also be studied in solution using NMR spectroscopy, as demonstrated for {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine .

Chemical Reactions Analysis

The reactivity of halogenated benzoates can be influenced by the presence of halogen atoms, which can participate in various chemical reactions. The papers provided do not detail specific reactions of methyl 4-chloro-3-fluorobenzoate, but they do discuss the reactivity of structurally related compounds. For instance, the synthesis of complex molecules often involves the formation of new carbon-halogen or carbon-oxygen bonds, as well as the introduction of nitrogen-containing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoates, such as thermal stability and phase transitions, can be studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, the thermal stability and phase transitions of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine were investigated, and polymorphism screening was performed to determine the melting point and crystalline form . The electronic properties, such as hyperpolarizability and charge distribution, can be analyzed using computational methods like density functional theory (DFT), as seen in the study of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate .

Scientific Research Applications

  • Photoactive Materials

    • Field: Material Science
    • Application: Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, a compound similar to Methyl 4-chloro-3-fluorobenzoate, has been synthesized and characterized as a photoactive material .
    • Method: The synthesis and structure of this novel ortho-fluoroazobenzene is described in the research . It was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
    • Results: The molecule reveals the presence of two crystallographically unique rotomers in the lattice . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
  • Synthesis of New Derivatives

    • Field: Organic Chemistry
    • Application: Derivatives of 4-fluoro benzoic acid, which is structurally similar to Methyl 4-chloro-3-fluorobenzoate, have been synthesized and characterized as bioactive compounds .
    • Method: The reaction progress was checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .
    • Results: The specific results or outcomes of this research are not detailed in the available information .

Safety And Hazards

Methyl 4-chloro-3-fluorobenzoate is classified as a hazardous substance. It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 4-chloro-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXWVVRTWLVZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381712
Record name methyl 4-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-fluorobenzoate

CAS RN

206362-87-0
Record name methyl 4-chloro-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-chloro-3-fluoro benzoic acid (450.0 g, 2.586 mol, Fluororochem, Derbyshire, UK) in methanol (4.5 L) was cooled to 0° C. and thionyl chloride (450.0 mL) was added over 30 minutes. The reaction mixture was stirred for 12 hours at ambient temperature. The reaction was monitored by TLC. Upon completion, the solvent was removed under reduced pressure and the residue was quenched with 1.0 M sodium bicarbonate solution (500 mL). The aqueous layer was extracted with dichloromethane (2×5.0 L). The combined organic layer was washed with brine (2.5 L), dried over anhydrous sodium sulfate and concentrated under reduced pressure afforded the title compound as light brown solid. The crude compound was used in the next step without further purification.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Rew, D Sun, X Yan, HP Beck, J Canon… - Journal of Medicinal …, 2014 - ACS Publications
… The combined organic layers were washed (brine, 2.5 L), dried (Na 2 SO 4 ), and concentrated under reduced pressure to afford a crude methyl 4-chloro-3-fluorobenzoate (450 g, 93%) …
Number of citations: 67 pubs.acs.org

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